The compound with the Chemical Abstracts Service (CAS) number 112173-49-6 is known as 5-(4-Fluorophenyl)-2-methyl-1H-imidazole. This compound is of interest in various fields, particularly in medicinal chemistry and pharmaceutical research due to its potential biological activities.
5-(4-Fluorophenyl)-2-methyl-1H-imidazole can be synthesized through various chemical reactions involving readily available starting materials. The compound's structure suggests that it may be derived from imidazole derivatives, which are common in many natural and synthetic compounds.
This compound falls under the classification of heterocyclic organic compounds, specifically within the imidazole class. Imidazoles are characterized by their five-membered ring structure containing two nitrogen atoms. The presence of a fluorophenyl group enhances its biological activity, making it a subject of interest for drug development.
The synthesis of 5-(4-Fluorophenyl)-2-methyl-1H-imidazole typically involves the following methods:
A common synthetic route may involve the following steps:
The molecular structure of 5-(4-Fluorophenyl)-2-methyl-1H-imidazole consists of a five-membered imidazole ring (C3H3N2) substituted at one position with a methyl group and at another with a para-fluorophenyl group (C6H4F). The molecular formula is C9H8FN2, and its molecular weight is approximately 168.17 g/mol.
5-(4-Fluorophenyl)-2-methyl-1H-imidazole can participate in various chemical reactions due to its functional groups:
In laboratory conditions, the compound may react with strong acids or bases, leading to protonation or deprotonation of the nitrogen atoms, which can alter its reactivity and solubility.
The mechanism of action for 5-(4-Fluorophenyl)-2-methyl-1H-imidazole is primarily associated with its interaction with biological targets:
Studies have shown that compounds within this class exhibit varying degrees of biological activity, including antimicrobial and anticancer properties, likely due to their ability to interfere with cellular processes.
5-(4-Fluorophenyl)-2-methyl-1H-imidazole has several scientific applications:
This compound represents an important area of study within medicinal chemistry, highlighting the intersection between synthetic organic chemistry and biological applications. Further research could elucidate its full potential in therapeutic contexts.
CAS 112173-49-6 refers to the peptide Angiogenin (108-122), a 15-amino-acid fragment derived from human angiogenin. Its sequence is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, abbreviated as ENGLPVHLDQSIFRR [2] [3]. The peptide exists in two primary forms:
It is classified as a synthetic peptide therapeutic and sold under catalog numbers TP1320 (TFA salt) and TP1362 (free base) [1] [3]. The peptide’s high hydrophilicity enables solubility in water (50 mg/mL) [1].
Table 1: Molecular Properties of Angiogenin (108-122)
Property | Free Base | TFA Salt |
---|---|---|
CAS Number | 112173-49-6 | 112173-49-6 (free base) |
Molecular Weight | 1,780.98 Da | 1,895 Da |
Molecular Formula | C₇₈H₁₂₅N₂₅O₂₃ | C₈₀H₁₂₆F₃N₂₅O₂₅ |
Sequence (IUPAC) | ENGLPVHLDQSIFRR | ENGLPVHLDQSIFRR |
Solubility | Soluble in H₂O | 50 mg/mL in H₂O |
Angiogenin (108-122) was identified during structure-function studies of full-length angiogenin, a ribonuclease implicated in angiogenesis. While the exact discovery timeline and inventors are not documented in the available literature, its development aligns with the late 20th-century trend of isolating bioactive peptide fragments from larger proteins [5]. The peptide emerged from efforts to map functional domains of angiogenin, specifically regions involved in RNA cleavage and receptor binding [2]. Its assignment of the CAS registry number (112173-49-6) formalized its identity for research and commercial purposes, with suppliers like TargetMol and MedChemExpress offering it for preclinical studies by the early 2000s [1] [2] [3].
Angiogenin (108-122) belongs to two key categories of peptide therapeutics:
Unlike small molecules, this peptide achieves target specificity through unique secondary structures that interact with undruggable protein interfaces, a hallmark advantage of peptide-based drugs [5] [7]. Its susceptibility to proteolysis, however, necessitates stabilization strategies (e.g., TFA salt formulation) to maintain bioavailability [1].
Table 2: Therapeutic Applications of Angiogenin (108-122)
Therapeutic Area | Mechanism/Effect | Research Evidence |
---|---|---|
Anti-infective | Ribonuclease activity; tRNA cleavage (39% inhibition) | In vitro enzyme assays [2] |
Oncology | Angiogenesis inhibition in tumor microenvironments | Preclinical claims [1] [3] |
Neurodegenerative Diseases | RNA processing modulation | Mechanism inferred from parent protein [3] |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7